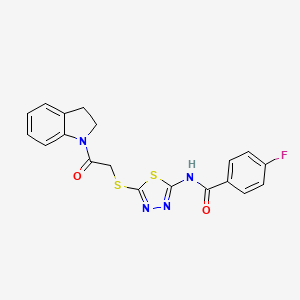
4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H15FN4O2S2 and its molecular weight is 414.47. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
One study focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Compounds synthesized in this study, which may include structures related to 4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, showed promising antimicrobial activity against various microorganisms. Some compounds exhibited significant antiurease and antilipase activities, highlighting their potential in addressing microbial resistance and metabolic disorders (Başoğlu et al., 2013).
Antimicrobial and Antiviral Potency
Another study synthesized novel fluorine-containing derivatives with potential antimicrobial agents. These compounds, which likely share structural similarities with 4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, were evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The study identified several derivatives with remarkable antimicrobial potency, underscoring the therapeutic potential of fluorine-substituted compounds in combating infectious diseases (Desai et al., 2013).
Electrochemical Polymerization and Optical Properties
Research into donor-acceptor-donor array monomers for electrochemical polymerization demonstrated the influence of different donor units on the electrochemical and optical properties of fluorinated acceptor-based systems. These studies provide insights into the design of materials with low bandgap values and electrochromic properties, which are crucial for applications in organic electronics and solar cells (Çakal et al., 2021).
Fluorogenic Chemodosimeters
A fluorogenic chemodosimeter derived from 8-hydroxyquinoline-benzothiazole, for selective Hg2+ detection in aqueous solutions, showcased the utility of thioamide derivatives, like 4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, in environmental monitoring and safety. The study highlighted the development of highly selective and sensitive probes for metal ions, which are important for environmental protection and public health (Song et al., 2006).
Wirkmechanismus
Target of action
Indole derivatives are known to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic possibilities .
Mode of action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely due to their interaction with various targets in the body.
Biochemical pathways
Indole derivatives affect a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected would depend on the specific indole derivative and its targets.
Pharmacokinetics
The ADME properties of indole derivatives would depend on their specific chemical structure. Generally, these compounds are designed to have good bioavailability for their intended therapeutic use .
Result of action
The molecular and cellular effects of indole derivatives can vary widely, depending on their specific biological activity. For example, some indole derivatives have been found to have antiviral activity, while others have anti-inflammatory or anticancer effects .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. These could include the presence of other drugs, the patient’s health status, and specific genetic factors .
Eigenschaften
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S2/c20-14-7-5-13(6-8-14)17(26)21-18-22-23-19(28-18)27-11-16(25)24-10-9-12-3-1-2-4-15(12)24/h1-8H,9-11H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBXQGZWXWTKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2561903.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2561905.png)
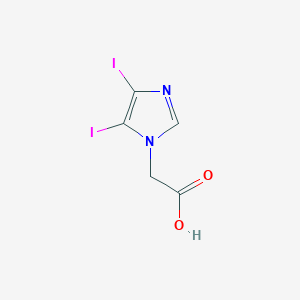
![N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide](/img/structure/B2561909.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B2561910.png)
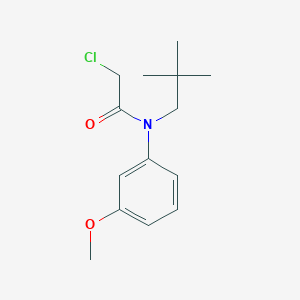
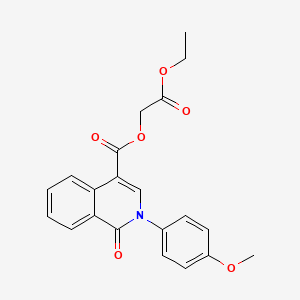
![methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2561913.png)
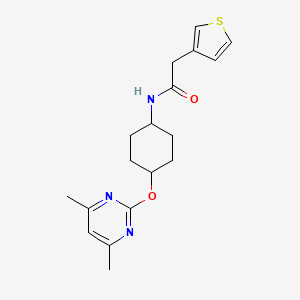
![Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2561921.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2561922.png)
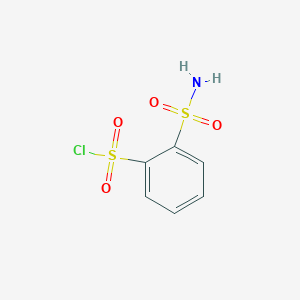
![5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2561925.png)